molecular formula C13H8BrNO2 B8685459 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)- CAS No. 52549-11-8

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-

Cat. No. B8685459
CAS RN: 52549-11-8
M. Wt: 290.11 g/mol
InChI Key: GZVULVGGKSBQMS-UHFFFAOYSA-N
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Description

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)- is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

52549-11-8

Product Name

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

7-(bromomethyl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C13H8BrNO2/c14-7-8-3-4-11-10(6-8)12(16)9-2-1-5-15-13(9)17-11/h1-6H,7H2

InChI Key

GZVULVGGKSBQMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 42 g of 7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, 36 g of N-bromosuccinimide, 0.4 g of benzoyl peroxide and 420 ml of carbon tetrachloride is refluxed with stirring under ultraviolet light for 2 hours. The reaction mixture is filtered rapidly while it is hot. The crystals thus obtained are suspended in hot water (about 60°C). The suspension is stirred thoroughly, and filtered. The crystals are recrystallized from dioxane to give 47.1 g of 7-bromomethyl-5-oxo-5H-[1]benzopyrano[2,3-b]-pyridine melting at 211°-212.5°C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 42 g of 7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, 36 g of N-bromosuccinimide, 0.4 g of benzoyl peroxide and 420 ml of carbon tetrachloride is refluxed with stirring under ultraviolet light for 2 hours. The reaction mixture is quickly filtered while it is hot. The crystals are suspended in hot water (about 60°C), and the suspension is thoroughly stirred and filtered again. The crystals are recrystallized from dioxane to give 47.1 g of 7-bromomethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 211°-212.5°C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

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